An In-depth Technical Guide to 3-Fluoro-4-(trifluoromethyl)pyridin-2-amine (CAS 1227514-27-3)
An In-depth Technical Guide to 3-Fluoro-4-(trifluoromethyl)pyridin-2-amine (CAS 1227514-27-3)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-Fluoro-4-(trifluoromethyl)pyridin-2-amine, a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug discovery. This document delves into the compound's properties, synthesis, reactivity, and safety considerations, offering a valuable resource for professionals in the field.
Core Molecular Attributes & Physicochemical Properties
3-Fluoro-4-(trifluoromethyl)pyridin-2-amine is a highly functionalized heterocyclic building block. The presence of both a fluorine atom and a trifluoromethyl group on the pyridine ring imparts unique electronic and steric properties, making it a valuable synthon for the development of novel therapeutic agents.[1][2]
The strategic incorporation of fluorine and trifluoromethyl groups can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[3] The trifluoromethyl group, a strong electron-withdrawing moiety, can modulate the basicity of the pyridine nitrogen and the amino group, which is a critical consideration in drug design.
Table 1: Physicochemical Properties of 3-Fluoro-4-(trifluoromethyl)pyridin-2-amine
| Property | Value | Source(s) |
| CAS Number | 1227514-27-3 | [4][5] |
| Molecular Formula | C₆H₄F₄N₂ | [5] |
| Molecular Weight | 180.10 g/mol | [5] |
| Appearance | Off-white crystalline solid (typical) | [6] |
| Purity | ≥97% (typical from commercial suppliers) | [5] |
| Storage | Sealed in a dry environment at room temperature or 2-8°C. Keep in a dark place under an inert atmosphere. | [7] |
Note: Experimental physical properties such as melting point, boiling point, and solubility are not consistently reported in publicly available literature and should be determined empirically.
Synthesis & Elucidation of Structure
General methods for the synthesis of trifluoromethylpyridines often involve the chlorination and subsequent fluorination of picoline precursors.[1][2] The introduction of the amino group onto a pyridine ring can be achieved through various methods, including nucleophilic aromatic substitution of a suitable leaving group (e.g., a halogen) by an amine source.[8]
A potential synthetic pathway could start from a precursor such as 2-chloro-3-fluoro-4-(trifluoromethyl)pyridine, which could then undergo amination to yield the final product. The synthesis of related 2-aminopyridines has been achieved by reacting a halogenated pyridine with ammonia at elevated temperatures.[8]
Caption: Plausible synthetic route to the target compound.
Spectroscopic Characterization
The structural confirmation of 3-Fluoro-4-(trifluoromethyl)pyridin-2-amine relies on a combination of spectroscopic techniques. While specific spectra for this exact compound are not widely published, the expected spectral features can be predicted based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring and a broad signal for the amine protons. The chemical shifts and coupling constants will be influenced by the fluorine and trifluoromethyl substituents.[9]
-
¹³C NMR: The carbon NMR spectrum will display six signals corresponding to the carbon atoms of the pyridine ring. The carbons attached to fluorine and the trifluoromethyl group will exhibit characteristic splitting patterns due to C-F coupling.[10]
-
¹⁹F NMR: The fluorine NMR spectrum is a crucial tool for characterizing this molecule, and it is expected to show two distinct signals: one for the fluorine atom directly attached to the ring and another for the three equivalent fluorine atoms of the trifluoromethyl group.[11][12][13]
Infrared (IR) Spectroscopy: The IR spectrum will provide information about the functional groups present. Key expected absorptions include:
-
N-H stretching: Two bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.[14]
-
N-H bending: A band around 1600-1650 cm⁻¹.[14]
-
C-F stretching: Strong absorptions in the 1000-1350 cm⁻¹ region, corresponding to the C-F bonds of both the fluoro and trifluoromethyl groups.
-
Aromatic C-N stretching: Bands in the 1250-1335 cm⁻¹ region.[14]
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum should show the molecular ion peak at m/z corresponding to the exact mass of C₆H₄F₄N₂.[15]
Reactivity & Potential Applications in Drug Discovery
The reactivity of 3-Fluoro-4-(trifluoromethyl)pyridin-2-amine is dictated by the interplay of its functional groups.
Caption: Reactivity overview of the core functional groups.
-
Amino Group: The primary amino group is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and diazotization. These transformations allow for the introduction of diverse functionalities, making it a key handle for library synthesis in drug discovery programs.
-
Pyridine Nitrogen: The pyridine nitrogen atom is basic and can be protonated to form salts or coordinate to metal centers. Its basicity is attenuated by the electron-withdrawing fluorine and trifluoromethyl groups.
-
Aromatic Ring: The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom and the electron-withdrawing substituents. This makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions activated by the substituents.[16] Conversely, electrophilic aromatic substitution is generally disfavored.
The combination of these features makes 3-Fluoro-4-(trifluoromethyl)pyridin-2-amine a valuable building block for creating complex molecules with potential therapeutic applications. The fluorinated pyridine motif is present in a number of approved drugs and clinical candidates, highlighting the importance of such intermediates in modern medicinal chemistry.[1][2][3]
Safety & Handling
As with any chemical reagent, proper safety precautions must be observed when handling 3-Fluoro-4-(trifluoromethyl)pyridin-2-amine.
Hazard Identification:
-
Based on available safety data sheets for analogous compounds, this substance may be harmful if swallowed, in contact with skin, or if inhaled.[17][18] It may also cause skin and serious eye irritation, as well as respiratory irritation.[19]
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a lab coat.[20]
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[20]
-
Handling: Avoid formation of dust and aerosols. Wash hands thoroughly after handling.[20]
-
Storage: Store in a tightly closed container in a dry and cool place, away from incompatible materials.[20]
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[20]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[20]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[17]
It is imperative to consult the most up-to-date Safety Data Sheet (SDS) from the supplier before handling this compound.
Conclusion
3-Fluoro-4-(trifluoromethyl)pyridin-2-amine stands out as a strategically designed building block for medicinal chemistry. Its unique combination of a nucleophilic amino group and an electron-deficient, fluorinated pyridine ring offers a versatile platform for the synthesis of novel and complex molecules. Understanding its physicochemical properties, reactivity, and safe handling is crucial for its effective utilization in the pursuit of new therapeutic agents. As the demand for sophisticated fluorinated compounds in drug discovery continues to grow, the importance of intermediates like this will undoubtedly increase.
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